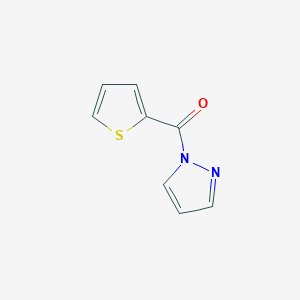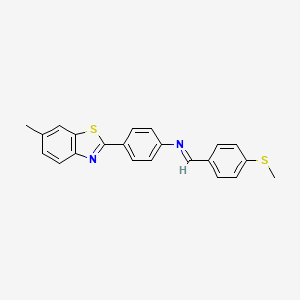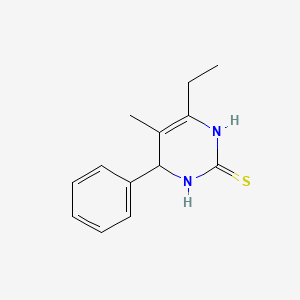![molecular formula C21H18N4O4 B11095562 N-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-4'-nitrobiphenyl-4-amine](/img/structure/B11095562.png)
N-{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-4'-nitrobiphenyl-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE is a complex organic compound characterized by its unique structure, which includes dimethylamino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4’-nitrobiphenyl-4-amine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro groups present in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic chemistry, {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its unique electronic properties, due to the presence of both electron-donating and electron-withdrawing groups, make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism by which {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE exerts its effects is largely dependent on its chemical structure. The dimethylamino group can participate in electron donation, while the nitro groups can act as electron acceptors. This push-pull electronic effect can influence the compound’s reactivity and interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine
- Dimethylamine
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
What sets {N}-{(1{E})-[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLENE}-4’-NITROBIPHENYL-4-AMINE apart from similar compounds is its combination of functional groups that provide a unique balance of electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials or as intermediates in complex organic syntheses.
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitro-4-[[4-(4-nitrophenyl)phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C21H18N4O4/c1-23(2)20-12-3-15(13-21(20)25(28)29)14-22-18-8-4-16(5-9-18)17-6-10-19(11-7-17)24(26)27/h3-14H,1-2H3 |
InChI Key |
OJUZTGZONHPSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11095482.png)
![2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11095489.png)
![5-methoxy-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-benzimidazole](/img/structure/B11095496.png)
![5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11095503.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11095505.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-iodoaniline](/img/structure/B11095509.png)


![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B11095520.png)


![(2E)-6,8-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11095535.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11095549.png)
![6'-Amino-5-fluoro-3'-isopropyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11095555.png)
